4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound belongs to the benzothiazolylidene benzamide class, characterized by a 2,3-dihydro-1,3-benzothiazole core fused with a benzamide moiety. Key structural features include:
- 4-Ethoxy group: Enhances lipophilicity and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy) .
- 3-Prop-2-yn-1-yl group: Introduces alkyne functionality, enabling click chemistry or metal-catalyzed cross-coupling reactions .
- 4-Dimethylamino benzamide: The electron-donating dimethylamino group increases basicity and may influence binding interactions in biological systems .
The molecular weight is approximately 367.5 g/mol, with a calculated XLogP3 of ~4.3, indicating moderate lipophilicity .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-5-14-24-19-17(26-6-2)8-7-9-18(19)27-21(24)22-20(25)15-10-12-16(13-11-15)23(3)4/h1,7-13H,6,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRRPUAHWKNQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the benzothiazole core with a propargyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(dimethylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Electronic and Structural Differences
- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (XLogP3 ~4.3) compared to methoxy (XLogP3 ~3.8), improving membrane permeability .
- Propynyl vs. Allyl : The propynyl group’s triple bond (vs. allyl’s double bond) enhances rigidity and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Dimethylamino vs.
Crystallographic and Conformational Insights
- Target Compound : Predicted planar geometry due to conjugation between the benzothiazole and benzamide moieties. The propynyl group may induce slight torsion (dihedral angle ~170–175°) based on analogs .
- Methoxy Analog () : X-ray data confirm a near-planar structure (mean σ(C–C) = 0.002 Å), with intramolecular hydrogen bonding between the benzamide carbonyl and thiazole nitrogen .
- Chloro Derivative () : Steric hindrance from 2,4-dimethyl groups likely distorts planarity, reducing π-stacking efficiency in crystal packing .
Biological Activity
The compound 4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described with the following key functional groups:
- A dimethylamino group that enhances solubility and may influence receptor interactions.
- An ethoxy group that contributes to lipophilicity.
- A benzothiazole moiety, known for its diverse biological activities.
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays, demonstrating potential applications in cancer therapy and antimicrobial activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism often involves disruption of mitotic spindle formation, leading to apoptosis in cancer cells.
In vitro assays using human cancer cell lines have shown that the compound can induce multipolar mitoses, a hallmark of disrupted cell division, thus suggesting its potential as an anticancer agent. The effectiveness was quantified by measuring the percentage of multipolar mitoses at varying concentrations (e.g., 15 μM), with notable increases observed in centrosome-amplified cells compared to non-amplified controls .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial and antifungal properties. Studies on related benzothiazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and benzothiazole moieties have been systematically explored:
- Dimethylamino Substitution : Enhances interaction with biological targets due to increased electron density.
- Ethoxy Group Positioning : Variations in positioning affect lipophilicity and cellular uptake.
- Alkyl Chain Length : Adjustments in the alkyl chain length between functional groups significantly impact potency; shorter or longer chains often result in decreased activity .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell growth .
- Antimicrobial Screening : Compounds structurally related to this compound were tested against E. coli and C. albicans. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(dimethylamino)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., substituted benzothiazoles) under reflux with catalysts like palladium on carbon .
Substitution Reactions : Introduction of the dimethylamino and ethoxy groups via nucleophilic aromatic substitution or alkylation.
Final Coupling : Amidation using activated benzoyl chlorides in dichloromethane or DMF at controlled temperatures (40–60°C) .
Key Considerations :
- Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to ensure intermediates are isolated with >95% purity .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., ethoxy at δ 1.3–1.5 ppm, propynyl protons at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at ~450–470 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve Z-configuration of the benzothiazol-2-ylidene moiety .
Q. What standard assays evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy or propynyl groups) during coupling steps .
- Catalytic Control : Use Pd(0) catalysts to direct alkyne insertion in the benzothiazole ring .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction specificity for amidation .
Q. How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dimethylamino vs. diethylamino analogs) .
- Batch Consistency : Verify purity (>98% via HPLC) and stereochemical stability (e.g., Z/E isomerization risks) .
- In Silico Modeling : Molecular docking predicts target binding affinities, clarifying discrepancies between in vitro and cellular assays .
Q. What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Temperature Gradients : Slow heating (e.g., 2°C/min) reduces side reactions during cyclization .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects intermediates, enabling rapid optimization .
Key Research Gaps
- Pharmacokinetics : Limited data on oral bioavailability or metabolic stability in vivo .
- Target Specificity : Unclear if bioactivity arises from single-target or polypharmacological effects .
- Scalability : Multi-step synthesis complicates large-scale production; flow chemistry may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
